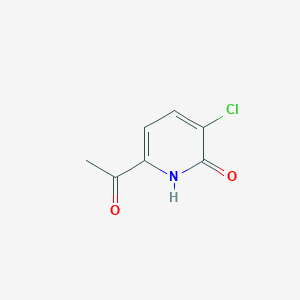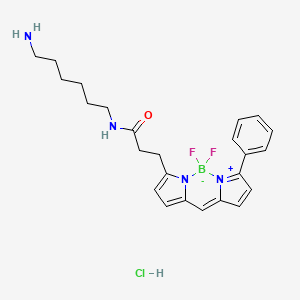![molecular formula C6H4ClN3OS B15247644 6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)
6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one is a heterocyclic compound that contains a pyrazine ring fused with a thiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with thiourea in the presence of a base, such as sodium hydroxide, to form the desired thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or RNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrazine: A precursor in the synthesis of 6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one.
Thiazine Derivatives: Compounds with similar thiazine rings but different substituents.
Pyrazine Derivatives: Compounds with pyrazine rings fused with other heterocycles.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C6H4ClN3OS |
|---|---|
Peso molecular |
201.63 g/mol |
Nombre IUPAC |
6-chloro-4H-pyrazino[2,3-b][1,4]thiazin-3-one |
InChI |
InChI=1S/C6H4ClN3OS/c7-3-1-8-6-5(9-3)10-4(11)2-12-6/h1H,2H2,(H,9,10,11) |
Clave InChI |
XYYPQFQSSBCRMR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=NC(=CN=C2S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)




![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)


![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)


